N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide
Description
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2S2/c1-2-27-15-7-8-16-17(10-15)29-20(24-16)25-18(26)9-14-11-28-19(23-14)22-13-5-3-12(21)4-6-13/h3-8,10-11H,2,9H2,1H3,(H,22,23)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOJMCVPZUNPJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H18N4O2S2
- Molecular Weight : 378.49 g/mol
- CAS Number : Not specified in the sources.
Biological Activity Overview
The biological activity of this compound primarily revolves around its antibacterial and anticancer properties. Several studies have indicated its effectiveness against various bacterial strains and cancer cell lines.
Antibacterial Activity
Research has shown that benzothiazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have been tested against common pathogens:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 32 µg/mL | |
| S. aureus | 16 µg/mL | |
| P. aeruginosa | 64 µg/mL |
The compound's MIC values indicate that it has a strong potential as an antibacterial agent, particularly against Gram-positive bacteria.
Anticancer Activity
The anticancer properties of this compound have been explored in several studies. A notable study evaluated its effects on various cancer cell lines:
These findings suggest that the compound can inhibit cancer cell proliferation effectively, with varying potency across different cell lines.
The proposed mechanism of action for this compound involves interaction with specific enzymes or proteins within the bacterial or cancer cells. Benzothiazole derivatives are known to disrupt metabolic pathways by inhibiting key enzymes:
- Enzyme Inhibition : The compound may inhibit fatty acid synthesis pathways in bacteria by targeting enzymes such as ecKAS III.
- Cell Cycle Arrest : In cancer cells, it could induce apoptosis through the activation of caspases or disruption of mitochondrial membrane potential.
Case Studies and Research Findings
Several case studies have highlighted the efficacy of similar compounds:
- Antibacterial Study : A study published in MDPI demonstrated that a related compound exhibited significant antibacterial activity against S. aureus and E. coli with an IC50 value comparable to standard antibiotics like kanamycin .
- Anticancer Screening : A screening of a drug library identified benzothiazole derivatives as promising anticancer agents, with several compounds showing over 50% reduction in tumor cell viability at low concentrations .
Comparison with Similar Compounds
Key Differences :
- Substituent Effects : Ethoxy (target) vs. trifluoromethyl (analogue) on the benzothiazole ring modulate electronic and steric profiles.
- Acetamide Moieties : Thiazole-fluorophenyl (target) vs. aryl groups (analogues) affect hydrogen-bonding capacity and π-π stacking interactions.
Bioactive Benzothiazole Acetamides
N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate ():
- Structure : Features a chloro-substituted benzothiazole and a 3-methylphenyl acetamide.
- Biological Activity : Benzothiazoles in this class exhibit anticancer, antibacterial, and antifungal properties. The methyl group may enhance hydrophobic interactions in target binding .
- Synthesis : Prepared via carbodiimide-mediated coupling (91% yield), indicating scalable synthetic routes for related compounds .
Thiazole- and Sulfonamide-Modified Analogues
N-(4-Methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-(phenylsulfonyl)acetamide ():
- Structure : Incorporates a nitro-methoxybenzothiazole and a phenylsulfonyl group.
- Key Features : The sulfonyl group increases polarity and hydrogen-bond acceptor capacity, contrasting with the target compound’s fluorophenyl-thiazole motif .
Bis(azolyl)sulfonamidoacetamides ():
- Example : 2-chloro-N-(4-phenylthiazol-2-yl)acetamide features a chloroacetamide-thiazole structure.
- Applications : Designed for bioassays, highlighting the role of thiazole moieties in medicinal chemistry .
Comparative Data Table
Key Insights from Comparative Analysis
- Substituent Impact :
- Electron-withdrawing groups (e.g., Cl, CF₃) on benzothiazoles enhance metabolic stability but may reduce solubility.
- Thiazole rings in the acetamide moiety (as in the target compound) offer conformational rigidity and hydrogen-bonding sites compared to aryl groups.
- Synthetic Routes : Carbodiimide-mediated coupling (e.g., EDCl) is a common high-yield method for benzothiazole acetamides .
- Biological Relevance : Fluorine and chlorine substituents are prevalent in bioactive compounds due to their ability to modulate pharmacokinetics and target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
